molecular formula C16H20O6 B8729893 Diethyl 2-(3,4-dimethoxybenzylidene)malonate CAS No. 15818-13-0

Diethyl 2-(3,4-dimethoxybenzylidene)malonate

Cat. No.: B8729893
CAS No.: 15818-13-0
M. Wt: 308.33 g/mol
InChI Key: FASDMQRNYJBJQK-UHFFFAOYSA-N
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Description

Diethyl 2-(3,4-dimethoxybenzylidene)malonate is an organic compound that belongs to the class of benzylidenemalonic acid esters. This compound is characterized by the presence of two methoxy groups attached to the benzene ring and a malonic acid diethyl ester moiety. It is commonly used in organic synthesis due to its versatile reactivity and ability to form various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(3,4-dimethoxybenzylidene)malonate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 3,4-dimethoxybenzaldehyde with diethyl malonate in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(3,4-dimethoxybenzylidene)malonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Diethyl 2-(3,4-dimethoxybenzylidene)malonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of Diethyl 2-(3,4-dimethoxybenzylidene)malonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.

    3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of Diethyl 2-(3,4-dimethoxybenzylidene)malonate.

    Ethyl acetoacetate: Another ester used in similar synthetic applications.

Uniqueness

This compound is unique due to the presence of both methoxy groups and the malonic acid diethyl ester moiety. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in organic synthesis and research .

Properties

CAS No.

15818-13-0

Molecular Formula

C16H20O6

Molecular Weight

308.33 g/mol

IUPAC Name

diethyl 2-[(3,4-dimethoxyphenyl)methylidene]propanedioate

InChI

InChI=1S/C16H20O6/c1-5-21-15(17)12(16(18)22-6-2)9-11-7-8-13(19-3)14(10-11)20-4/h7-10H,5-6H2,1-4H3

InChI Key

FASDMQRNYJBJQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)OC)OC)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3,4-dimethoxybenzaldehyde (Veratraldehyde) (9.13 g, 55 mM) was heated with malonic acid diethyl ester (8.00 g, 50 mM), acetic acid (0.29 ml) and piperidine (0.74 ml) in benzene (100 ml) in an apparatus equipped with a water separator (Dean-Stark tube) until 50 mM water was separated. After washing the benzene solution with water, it was dried over anhydrous magnesium sulfate. After drying, benzene was evaporated under reduced pressure to obtain a crude product (15.40 g). The crude product thus obtained is pure enough, and can be used in the subsequent reaction without further purification.
Quantity
9.13 g
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reactant
Reaction Step One
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8 g
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reactant
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0.29 mL
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reactant
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0.74 mL
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reactant
Reaction Step One
Quantity
100 mL
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solvent
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Synthesis routes and methods II

Procedure details

9.13 g (55 mM) of 3,4-Dimethoxybenzaldehyde (veratraldehyde) was heated in 100 ml of benzene together with 8.00 mg (50 mM) of diethyl malonate, 0.29 ml of acetic acid, and 0.74 ml of piperidine in an apparatus equipped with a water separation tube (i.e., Dean Stark tube) until 50 mM water was separated. The benzene solution was washed with water and was dried over anhydrous magnesium sulfate. After being dried, the benzene was evaporated in vacuo to obtain 15.40 g crude product. The crude product obtained here had a sufficient purity even without purification, thus could be used as it was in the following step.
Quantity
9.13 g
Type
reactant
Reaction Step One
Quantity
8 mg
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reactant
Reaction Step One
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0.29 mL
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reactant
Reaction Step One
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0.74 mL
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reactant
Reaction Step One
Quantity
100 mL
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solvent
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0 (± 1) mol
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